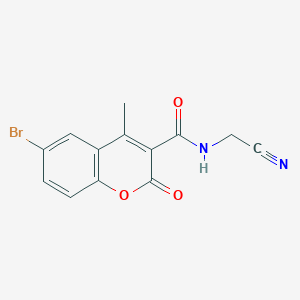

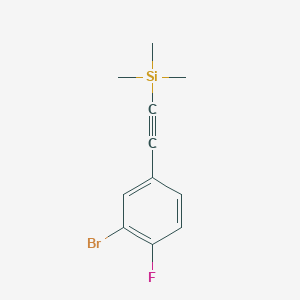

2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane" is a chemical that is likely to be used in organic synthesis, particularly in the formation of carbo- and heterocycles, as well as in cross-coupling reactions. The presence of bromo and fluoro substituents on the aromatic ring, along with the ethynyl and trimethylsilane groups, suggests that it could be involved in various chemical transformations, leveraging the reactivity of these functional groups.

Synthesis Analysis

The synthesis of related compounds often involves the use of trimethylsilyl groups as protective groups or as intermediates in the formation of more complex structures. For instance, "2-Bromo-3-trimethylsilylpropene" has been described as an annulating agent for five-membered carbo- and heterocycles, indicating that trimethylsilyl compounds can be used to construct ring systems . Additionally, the reaction of bromovinyl trimethylsilane with lithium metal suggests that such compounds can be used to generate lithium reagents, which are valuable intermediates in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(3-Bromo-4-fluorophenyl)ethynyl-trimethylsilane" has been studied using various computational methods, such as Gaussian09 software, to optimize the geometry and predict vibrational frequencies . These studies provide insights into the stability of the molecule, charge distribution, and potential reactivity. The presence of a trimethylsilyl group can also lead to unexpected products due to its ability to migrate, as seen in the fluorination of fluorophenyltrimethylsilanes .

Chemical Reactions Analysis

The reactivity of trimethylsilyl-substituted ethynes is quite diverse. For example, in the Sonogashira cross-coupling reaction, ethynyltrimethylsilane can yield multiple products, indicating a complex reaction pathway that may involve palladium intermediates . Similarly, fluorostannylenoids show unique reactivity towards ethynes with trimethylsilyl groups, leading to various stannane products .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with trimethylsilyl and halogenated aromatic groups can be characterized using techniques such as FT-IR, thermogravimetric analysis (TGA), and X-ray diffraction . These methods provide information on the thermal stability, electronic transitions, and crystal structure, which are important for understanding the behavior of the compound under different conditions and its potential applications in materials science or as a pharmaceutical agent.

Applications De Recherche Scientifique

1. Synthesis and Protecting Groups in Organic Chemistry

In the realm of organic synthesis, trimethylsilyl groups, such as those found in 2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane, are used to protect terminal ethynyl groups in Grignard syntheses. For example, a Grignard reagent can be prepared from (p-bromophenylethynyl)-trimethylsilane, and subsequent carbonation yields acids that can be further processed to obtain desired organic compounds. This method of protection is instrumental in the synthesis of complex organic structures (Eaborn, Thompson, & Walton, 1967).

2. Influence in Deprotonation of Fluoroarenes and Chloroarenes

The presence of a bulky trimethylsilyl group, such as in 2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane, can significantly influence the reactivity of fluoroarenes and chloroarenes. It can hinder the deprotonation process due to steric hindrance, affecting the kinetics of such reactions. This effect is crucial in understanding the reactivity patterns in halogenated aromatic compounds (Heiss, Marzi, Mongin, & Schlosser, 2007).

3. Role in Synthesis of Fluoroaromatic Compounds

Compounds like 2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane are used in the synthesis of fluoroaromatic compounds. They serve as precursors in reactions where the trimethylsilyl group is removed, allowing for further functionalization. This application is significant in the field of materials science and pharmaceuticals, where fluoroaromatic compounds are of high interest (Zhang, Wen, & Du, 1990).

4. Applications in Electronic Materials

Trimethylsilane-based compounds are used in the deposition of thin films for electronic applications. They provide a non-pyrophoric and easily manageable alternative for creating dielectric thin films in semiconductor fabrication. This application is pivotal in the development of advanced electronic devices and materials (Loboda, 1999).

Propriétés

IUPAC Name |

2-(3-bromo-4-fluorophenyl)ethynyl-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFSi/c1-14(2,3)7-6-9-4-5-11(13)10(12)8-9/h4-5,8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEKPBMMSYAKBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C(C=C1)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Fluorosulfonyloxybenzoyl)amino]oxane](/img/structure/B3003769.png)

![Tert-butyl 3-({[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3003777.png)

![6-Bromo-1H-pyrazolo[1,5-a]pyrimidin-2-one;hydrochloride](/img/structure/B3003780.png)

![1-[4-(4-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B3003786.png)

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3003788.png)

![N-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B3003789.png)